19-Oxoandrostenedione (4-androstene-3,17,19-trione) is a key steroidal intermediate in the biosynthesis of estrogens from androgens, specifically in the conversion of androstenedione to estrone. [, , , , , , , , , , , , , ] This transformation is catalyzed by the enzyme aromatase, a cytochrome P450 enzyme found in various tissues, notably the placenta. [, , , , , , , , ] 19-Oxoandrostenedione is formed from the sequential hydroxylations of androstenedione at the C-19 position, first to 19-hydroxyandrostenedione and then to the 19-oxoandrostenedione. [, , , , , , , , , , , , ]
19-Aldoandrostenedione is synthesized in the adrenal cortex and gonads. It is classified under the category of steroid hormones, specifically as an androgen. Its production is part of the steroidogenic pathway where cholesterol serves as the primary precursor. The conversion process involves several enzymatic reactions, primarily mediated by cytochrome P450 enzymes, which facilitate the transformation of cholesterol into various steroid hormones, including 19-aldoandrostenedione itself .
The synthesis of 19-aldoandrostenedione involves multiple steps commencing from cholesterol. The key steps include:
These reactions are highly regulated and can be influenced by various factors including hormonal signals and physiological states.
The molecular structure of 19-aldoandrostenedione can be described as follows:
The stereochemistry around specific carbon atoms contributes to its biological activity and interaction with steroid hormone receptors .
19-Aldoandrostenedione participates in several important chemical reactions:
These reactions highlight its role as a pivotal intermediate in steroidogenesis.
The mechanism of action for 19-aldoandrostenedione primarily revolves around its interaction with androgen receptors. Upon binding to these receptors, it activates signaling pathways that regulate gene expression involved in male sexual development and reproductive functions.
This mechanism underscores its importance in both physiological processes and potential pathological conditions.
The physical and chemical properties of 19-aldoandrostenedione include:
These properties are essential for understanding its behavior in biological systems as well as its handling in laboratory settings .
19-Aldoandrostenedione has several scientific applications:
19-Norandrostenedione (systematic name: estr-4-ene-3,17-dione) is a C₁₈ steroid characterized by the absence of the C19 angular methyl group present in typical androgenic steroids like androstenedione. Its molecular formula is C₁₈H₂₄O₂, with a molar mass of 272.388 g/mol . The compound features a Δ⁴-unsaturated ketone at the A-ring (3-oxo-Δ⁴ configuration) and a 17-keto group [2] [6]. Its IUPAC name is (8R,9S,10R,13S,14S)-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione, reflecting the stereospecific configuration at chiral centers C8, C9, C10, C13, and C14 . The "19-nor" prefix denotes the absence of the methyl group at position C10, a structural modification that enhances its anabolic potency relative to androgenic activity [5].
Table 1: Core Structural Features of 19-Norandrostenedione
Feature | Description |
---|---|
Molecular Formula | C₁₈H₂₄O₂ |
Systematic Name | (8R,9S,10R,13S,14S)-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
Key Functional Groups | Δ⁴-3-ketone (A-ring), 17-keto group (D-ring) |
Stereochemical Centers | C8 (R), C9 (S), C10 (R), C13 (S), C14 (S) |
19-Norandrostenedione exhibits structural isomerism primarily related to the position of the double bond in the steroid nucleus. The most common isomers are:
Stereochemically, 19-norandrostenedione has five chiral centers (C8, C9, C10, C13, C14) with fixed configurations. The A/B ring fusion is typically trans (5α-reduced metabolites) or cis (5β-reduced), influencing metabolic stability and receptor binding [5] [7]. The 17-keto group exists exclusively in the 17β-configuration after enzymatic reduction to nandrolone, its active metabolite [2]. Epimerization at C3 (3α vs. 3β-hydroxy forms) occurs during hepatic metabolism, affecting solubility and excretion [1] [6].
Table 2: Key Isomers and Stereochemical Variants of 19-Norandrostenedione
Variant Type | Structural Attributes | Biological Relevance |
---|---|---|
Δ⁴-isomer | Double bond at C4-C5; 3-keto group | Primary substrate for 17β-HSD conversion to nandrolone |
Δ⁵-isomer | Double bond at C5-C6; 3-keto group | Minor metabolic intermediate; lower receptor affinity |
5α-reduced metabolite | A/B ring trans fusion; 3α/3β-hydroxy-5α-estran-17-one | Enhanced anabolic activity; prolonged half-life |
5β-reduced metabolite | A/B ring cis fusion; 3α-hydroxy-5β-estran-17-one | Rapid urinary excretion; minimal biological activity |
19-Norandrostenedione is a lipophilic solid at room temperature due to its steroidal backbone and absence of polar functional groups. Its calculated logP (partition coefficient) is approximately 3.93, indicating high lipid solubility and low water solubility (~57.8 mg/L at 25°C) [3] [7]. The compound exhibits moderate thermal stability but is susceptible to:
In solution, 19-norandrostenedione demonstrates pH-dependent stability. It remains intact in neutral to alkaline conditions but undergoes acid-catalyzed degradation at pH <3, leading to dehydration or isomerization [9]. Crystalline forms are more stable, with melting points reported between 158–162°C [3].
Degradation Pathways:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7